

Comparative Analysis of Diphenylbutane Isomer Fragmentation Patterns in Electron Ionization Mass Spectrometry

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Compound of Interest		
Compound Name:	1,2-Diphenylbutane	
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A comprehensive guide for researchers, scientists, and drug development professionals on the characteristic mass spectrometric fragmentation patterns of diphenylbutane isomers. This guide provides a comparative analysis of available data, detailed experimental methodologies, and visual representations of fragmentation pathways to aid in isomer differentiation.

The six structural isomers of diphenylbutane—1,1-, 1,2-, 1,3-, 1,4-, 2,2-, and 2,3-diphenylbutane—exhibit distinct fragmentation patterns in electron ionization mass spectrometry (EI-MS), allowing for their differentiation. The position of the phenyl groups along the butane chain significantly influences the stability of the resulting carbocations and radical species, leading to characteristic fragment ions. This guide summarizes the available mass spectral data, outlines the underlying fragmentation mechanisms, and provides a framework for identifying these isomers.

Comparative Fragmentation Data

The relative abundances of the major fragment ions for the diphenylbutane isomers for which data is available are presented in Table 1. The molecular ion (M+) for all isomers is observed at a mass-to-charge ratio (m/z) of 210.

Table 1: Key Fragment Ions and Relative Abundances of Diphenylbutane Isomers in EI-MS



m/z	1,4-Diphenylbutane	meso-2,3-Diphenylbutane
210 (M+)	Present	Present
105	-	High
104	-	High
92	High	-
91	High (Base Peak)	-
77	-	Moderate

Data for 1,1-, 1,2-, 1,3-, and 2,2-diphenylbutane is not readily available in public spectral databases.

Fragmentation Pathways and Isomer Differentiation

The fragmentation of diphenylbutane isomers is primarily driven by the cleavage of C-C bonds and the formation of stable benzylic or tropylium cations.

1,4-Diphenylbutane

The mass spectrum of 1,4-diphenylbutane is characterized by a prominent base peak at m/z 91, corresponding to the tropylium ion ($C_7H_7^+$). This is formed through a McLafferty-type rearrangement followed by cleavage of the $C\alpha$ - $C\beta$ bond. The peak at m/z 92 is attributed to the protonated tropylium ion or a related species. The molecular ion peak at m/z 210 is also observed.[1][2]

2,3-Diphenylbutane

In contrast, the fragmentation of 2,3-diphenylbutane is dominated by the formation of the m/z 105 and 104 ions. The peak at m/z 105 is due to the stable benzoyl cation ($C_7H_5O^+$) or a methyltropylium ion, formed by cleavage of the central C2-C3 bond. The ion at m/z 104 likely arises from the loss of a hydrogen atom from the m/z 105 fragment. A significant peak at m/z 77, corresponding to the phenyl cation ($C_6H_5^+$), is also observed.[3]

Experimental Protocols



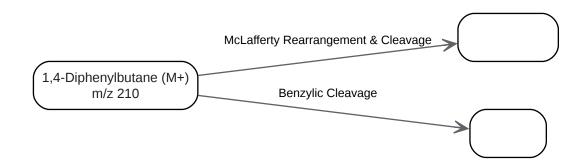
The mass spectral data presented here are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization.

General GC-MS Parameters:

- Ionization Source: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the isomers.
- Carrier Gas: Helium
- Injection Mode: Split or splitless, depending on the sample concentration.
- Temperature Program: A temperature ramp from a low initial temperature (e.g., 50-100 °C) to a high final temperature (e.g., 250-300 °C) is typically used to ensure the elution and separation of all isomers.

Visualization of Fragmentation Pathways

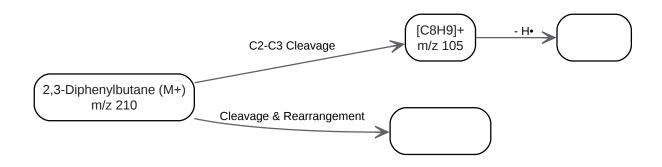
The following diagrams illustrate the primary fragmentation pathways for 1,4-diphenylbutane and 2,3-diphenylbutane.



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Caption: Fragmentation of 1,4-Diphenylbutane.





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Caption: Fragmentation of 2,3-Diphenylbutane.

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References

- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. 1,2-Diphenylcyclobutane | C16H16 | CID 140640 PubChem [pubchem.ncbi.nlm.nih.gov]
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